molecular formula C19H21N5O4 B2676983 methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 845636-03-5

methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No. B2676983
CAS RN: 845636-03-5
M. Wt: 383.408
InChI Key: MMTIPYXAXCIFJB-UHFFFAOYSA-N
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Description

Methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Characterization

The study by Mao et al. (2015) involved the synthesis and crystal structure characterization of a compound similar to methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate. The molecular structure was investigated using various spectroscopic methods and X-ray crystallography, revealing detailed molecular interactions and crystal packing, which is crucial for understanding the physical and chemical properties of such compounds (Mao, Hu, Wang, Du, & Xu, 2015).

Antimicrobial Activity

Kumari et al. (2017) synthesized novel derivatives related to the queried compound, demonstrating significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents (Kumari, Triloknadh, Harikrishna, Vijjulatha, & Rao, 2017).

Synthesis and Reactions

Various studies have focused on the synthesis and reactions of compounds similar to the queried molecule, expanding the understanding of their chemical behavior and potential applications in creating novel substances with desired properties. For example, the work by Brown and Waring (1977) and Abe (1987) detailed synthetic routes and chemical reactions for related compounds, which could be relevant for developing new pharmaceuticals or materials (Brown & Waring, 1977), (Abe, 1987).

Supramolecular Chemistry

Fonari et al. (2004) investigated pyrimidine derivatives in the context of supramolecular chemistry, exploring their potential in forming hydrogen-bonded supramolecular assemblies. This research area is significant for the development of new materials and nanotechnology applications (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Anticancer and Antihypertensive Agents

Research by Rahmouni et al. (2016) and Abdel-Wahab et al. (2008) on pyrimidine derivatives indicated potential applications as anticancer and anti-5-lipoxygenase agents, as well as antihypertensive α-blocking agents, respectively. These studies highlight the therapeutic potential of such compounds in treating various diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016), (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

properties

IUPAC Name

methyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-12-6-4-7-13(10-12)22-8-5-9-23-15-16(20-18(22)23)21(2)19(27)24(17(15)26)11-14(25)28-3/h4,6-7,10H,5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTIPYXAXCIFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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